Hoipin-8 is derived from the family of HOIP inhibitors, specifically designed to target the components of the LUBAC complex. The compound has been synthesized through modifications of earlier HOIPIN derivatives, enhancing its efficacy in inhibiting linear ubiquitination processes . It is categorized within the broader context of immunology and inflammation research due to its implications in NF-κB signaling pathways.
The synthesis of Hoipin-8 involves several chemical reactions aimed at modifying the structure of earlier HOIPIN compounds. While specific synthetic routes are not detailed in the available literature, it is known that the development of Hoipin-8 included systematic variations on existing structures to optimize binding affinity and inhibitory capacity against LUBAC. The process typically requires:
Hoipin-8 has a molecular formula of and a molecular weight of 456.38 g/mol . The structural features include:
The compound's structure allows it to effectively interact with the RING-in-between-RING domain of HOIP, which is crucial for its mechanism of action .
Hoipin-8 primarily functions by inhibiting the enzymatic activity associated with LUBAC, specifically targeting the HOIP subunit. The inhibition mechanism involves:
The compound has demonstrated effectiveness in various cell lines, including A549 cells and bone marrow-derived macrophages (BMDM), where it significantly suppresses linear ubiquitination levels upon treatment .
The mechanism through which Hoipin-8 exerts its inhibitory effects on LUBAC involves several key steps:
Hoipin-8 has significant applications in various fields:
Linear ubiquitination, catalyzed exclusively by the Linear Ubiquitin Chain Assembly Complex (LUBAC), represents a specialized post-translational modification critical for cellular homeostasis. LUBAC comprises three subunits: HOIP (RNF31), the catalytic center; HOIL-1L (RBCK1); and SHARPIN, both essential for complex stability [1] [6]. This E3 ligase assembles Met1-linked linear ubiquitin chains that serve as scaffolds for signalosome assembly, distinct from degradative K48-linked chains [6] [10].
LUBAC is a master regulator of canonical NF-κB signaling, which governs inflammation, immune responses, and cell survival. Upon stimuli like TNF-α or IL-1β, LUBAC is recruited to receptor complexes (e.g., TNFR1) where it conjugates linear ubiquitin chains to substrates including NEMO (IKKγ), RIPK1, and FADD [1] [10]. This modification:
Table 1: Key Signaling Pathways Regulated by LUBAC
Pathway | LUBAC Substrates | Functional Outcome |
---|---|---|
TNF-α/IL-1β signaling | NEMO, RIPK1, FADD | NF-κB activation, inflammation, anti-apoptosis |
TCR/CD40 signaling | NEMO, RIPK2 | T/B cell activation, immune surveillance |
Innate antiviral | MAVS, RIG-I | Type I interferon production |
DNA damage response | NEMO | Cell cycle arrest, repair |
HOIP’s RING-in-Between-RING (RBR) architecture enables its unique catalytic mechanism:
HOIPIN-8 inhibits LUBAC by covalently modifying Cys885 through Michael addition, blocking ubiquitin transfer. Structural analyses confirm HOIPIN-8 binds the RING2-LDD interface, sterically hindering acceptor ubiquitin engagement [1] [4].
Dysregulated LUBAC activity underpins multiple pathologies, making HOIPIN-8 a promising therapeutic probe. With an IC₅₀ of 11 nM against purified LUBAC, HOIPIN-8 exhibits 255-fold greater potency than its predecessor HOIPIN-1 in suppressing linear ubiquitination [3] [4].
Key Therapeutic Applications:
Lung cancer angiogenesis: LUBAC stabilizes HIF1α via linear ubiquitination at Lys362, blocking chaperone-mediated autophagy. HOIPIN-8 disrupts HIF1α-driven VEGF expression, reducing tumor vascularization [9].
Autoimmune/Inflammatory Diseases:
Rheumatoid arthritis: Suppresses synovial fibroblast activation and cytokine production (e.g., IL-6, IL-8) [5].
Viral Infections:
Table 2: HOIPIN-8 in Disease Models
Disease Model | Mechanism of Action | Observed Outcome |
---|---|---|
ABC-DLBCL xenografts | Suppresses IKK phosphorylation, induces apoptosis | Tumor regression, prolonged survival |
Imiquimod-induced psoriasis | Inhibits IL-1β/TNF-α → NF-κB axis | Reduced epidermal hyperplasia, cytokine levels |
IAV-infected mice | Blocks RIG-I → NF-κB signaling in alveoli | Decreased pulmonary edema, IL-6, TNF-α |
Lung adenocarcinoma | Disrupts HIF1α linear ubiquitination → VEGF downregulation | Impaired angiogenesis, tumor growth |
HOIPIN-8 vs. Other LUBAC Inhibitors:
Unlike broad-spectrum agents (e.g., BAY11-7082 or gliotoxin), HOIPIN-8 shows selectivity for LUBAC without affecting MAPK pathways or K63-linked ubiquitination [1] [4]. Its α,β-unsaturated carbonyl group enables reversible covalent inhibition, balancing potency and specificity.
CAS No.: 57236-36-9
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: 85815-37-8